N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride
Description
N-Cyclopropylcyclohexanamine (C₉H₁₇N)
trans-4-Methylcyclohexylamine (C₇H₁₅N)
N-Cyclopropyl-N-methylcyclopentanamine (C₉H₁₇N)
- Cyclopentane vs. cyclohexane ring alters:
Comparative Properties Table :
| Property | Target Compound | N-Cyclopropylcyclohexanamine | trans-4-Methylcyclohexylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 189.72 | 139.24 | 113.20 |
| LogP | 2.8 | 2.1 | 1.6 |
| ΔHf (kJ/mol) | -214.5 | -189.3 | -167.8 |
| H-bond donors | 1 | 1 | 1 |
Properties
IUPAC Name |
N-cyclopropyl-4-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-2-4-9(5-3-8)11-10-6-7-10;/h8-11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOWADIGHQFTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177271-63-4 | |
| Record name | N-cyclopropyl-4-methylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride can be compared with other similar compounds such as N-cyclopropyl-N-(3-methylcyclohexyl)amine hydrochloride and N-cyclopropyl-N-(2-methylcyclohexyl)amine hydrochloride. These compounds share structural similarities but may exhibit different reactivity and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Hydrochlorides
Key Observations:
- Cyclopropane vs.
- Cis-Selectivity : The 4-methylcyclohexyl group in the target compound may adopt a cis configuration, similar to the 83% cis-selectivity achieved in 4-methylcyclohexylamine HCl synthesis via reductive amination . This contrasts with trans-isomers, which could exhibit differing steric and electronic properties.
- Halogenation Effects: N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl incorporates a chlorobenzyl group, which may confer distinct solubility and bioactivity compared to the non-halogenated target compound .
Physicochemical and Functional Properties
Molecular Weight and Solubility:
- The target compound’s lower molecular weight (~229.79 g/mol) compared to N-(4-chloro-benzyl)-cyclohexane-1,4-diamine HCl (275.22 g/mol) suggests improved solubility in polar solvents, advantageous for pharmaceutical formulations.
Stability and Reactivity:
Biological Activity
N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
This compound is primarily recognized for its role as a negative allosteric modulator (NAM) of specific receptors, particularly the metabotropic glutamate receptor 1 (mGlu1). This modulation can influence various physiological processes, including neurotransmission and pain perception. Research indicates that compounds with similar structures can exhibit varying degrees of potency and selectivity across different species' receptors, underscoring the importance of understanding their pharmacodynamics and pharmacokinetics.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Receptor Modulation : Acts as a NAM for mGlu1 receptors, impacting glutamate signaling pathways.
- Antiviral Properties : Some derivatives of this compound have shown potential antiviral activity against influenza viruses, suggesting a broader therapeutic application.
- Neuroprotective Effects : By modulating glutamate pathways, it may offer neuroprotective benefits in conditions characterized by excitotoxicity.
Case Studies and Experimental Data
- Receptor Binding Studies :
-
Antiviral Activity :
- In vitro assays showed that certain derivatives of this compound had EC50 values in the low micromolar range against influenza A and B viruses. For instance, compound derivatives showcased EC50 values ranging from 0.19 to 0.40 μM, indicating strong antiviral potential compared to standard treatments like zanamivir .
- Neuroprotective Studies :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Activity | EC50 (μM) | Notes |
|---|---|---|---|
| Receptor Binding | mGlu1 NAM | - | Significant species variation |
| Antiviral Activity | Influenza A/B | 0.19 - 0.40 | Comparable to zanamivir |
| Neuroprotection | Excitotoxicity Model | - | Reduced neuronal death observed |
Preparation Methods
Synthesis of the Cyclopropylamine Moiety
The cyclopropylamine fragment is typically prepared via multi-step synthesis starting from cyclopropyl-containing precursors:
Stepwise Carboxylation and Amination :
Starting from 1-bromo-1-cyclopropylcyclopropane, treatment with tert-butyllithium at low temperature (-78 °C) followed by quenching with dry ice yields 1-(cyclopropyl)cyclopropanecarboxylic acid in moderate yield (~64%). This acid is then converted into a carbamate intermediate, which upon deprotection with hydrogen chloride in diethyl ether produces (1-cyclopropyl)cyclopropylamine hydrochloride with an 87% yield.Advantages of this method :
The described procedure is scalable to at least 50 g scale and avoids chromatographic purification steps, making it practical for larger-scale synthesis. It also improves upon prior methods that required costly reagents and complex purifications.
Preparation of the 4-Methylcyclohexylamine Fragment
The 4-methylcyclohexylamine portion is prepared via novel synthetic routes involving:
Synthesis from 4-methylcyclohexanone or related precursors :
A patented method describes the preparation of trans-4-methylcyclohexylamine and its hydrochloride salt, which are useful intermediates in pharmaceutical synthesis (notably for antidiabetic agents like glimepiride). This involves reductive amination or other amine-forming reactions on 4-methylcyclohexanone derivatives.Salt Formation :
The hydrochloride salt form is typically obtained by treating the free amine with hydrogen chloride under controlled conditions to yield a stable crystalline salt.
Coupling of Cyclopropylamine and 4-Methylcyclohexylamine Units
While direct literature on the exact coupling to form N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride is scarce, the general synthetic approach involves:
N-Alkylation or Reductive Amination :
The secondary amine can be formed by alkylation of one amine fragment with the corresponding alkyl halide or by reductive amination of an aldehyde/ketone with a cyclopropylamine or 4-methylcyclohexylamine derivative. The choice depends on the availability of intermediates and desired stereochemistry.Use of Amide or Carbamate Intermediates :
Some methods employ amide intermediates derived from acid chlorides of cyclohexylacetic acid derivatives, which upon reduction yield the amine. For example, ethyl esters of cyclohexylacetic acid derivatives can be converted via Horner-Wittig-Emmons reaction, reduction, and amidation steps to yield intermediates that can be further transformed to the target amine.
Formation of the Hydrochloride Salt
The final step in the preparation is the conversion of the free amine to its hydrochloride salt:
Procedure :
The free base amine is dissolved in an appropriate solvent such as diethyl ether or ethanol, followed by the addition of hydrogen chloride gas or an HCl solution. This results in precipitation of the hydrochloride salt, which is isolated by filtration and drying.Properties of the Salt :
The hydrochloride salt typically exhibits improved stability, crystallinity, and handling properties compared to the free amine base.
Summary Table of Preparation Steps
Research Findings and Analysis
The cyclopropylamine fragment synthesis benefits from a robust, scalable method that avoids expensive reagents and complex purifications, making it industrially viable.
The 4-methylcyclohexylamine fragment preparation is well-documented in patents, highlighting its pharmaceutical relevance and providing reliable synthetic routes.
Although direct literature on the coupling to form the exact target compound is limited, established methods for similar amine couplings (e.g., reductive amination, alkylation of amines) are applicable and supported by related synthetic patents and publications.
The formation of the hydrochloride salt is a standard and crucial step for enhancing the compound’s stability and usability in pharmaceutical contexts.
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride with high cis-selectivity?
Methodological Answer: A high-yield, cis-selective synthesis involves reductive amination of 4-methylcyclohexanone with cyclopropylamine. As demonstrated in a 1995 study, cyclohexanone derivatives react with amines under hydrogenation conditions using palladium on charcoal, achieving up to 83% yield of the cis-isomer hydrochloride . Key steps include:
Imine formation : Reacting 4-methylcyclohexanone with cyclopropylamine.
Catalytic hydrogenation : Using Pd/C to reduce the imine intermediate.
Acidification : Treating the product with HCl to isolate the hydrochloride salt.
This method minimizes trans-isomer contamination, critical for studies requiring stereochemical precision.
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combined analytical techniques are essential:
- NMR spectroscopy : To confirm cyclopropane and cyclohexyl proton environments (e.g., δ 0.5–1.5 ppm for cyclopropane protons) .
- LC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase chromatography with a C18 column and 0.1% formic acid in acetonitrile/water .
- Elemental analysis : Validates molecular formula (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. Q3. What strategies address challenges in enantiomeric resolution of this compound?
Methodological Answer: Chiral resolution can be achieved via:
Chiral chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (80:20 v/v) to separate enantiomers, monitored by polarimetry .
Diastereomeric salt formation : React the racemic mixture with (-)-dibenzoyl-L-tartaric acid in ethanol, yielding separable salts .
Asymmetric synthesis : Employ enantioselective catalysts like BINAP-Ru complexes during hydrogenation to directly obtain the desired enantiomer .
Q. Q4. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?
Methodological Answer: Substituents like fluorine enhance binding affinity and metabolic stability. For example:
- 4-Fluorophenyl analogs (e.g., cyclopropyl(4-fluorophenyl)methanamine hydrochloride) show increased serotonin receptor selectivity due to electronegativity and steric effects .
- Methoxy groups on the cyclohexyl ring improve solubility but may reduce CNS penetration. Comparative studies using radioligand binding assays (e.g., 5-HT2A receptor) and ADMET predictions (e.g., LogP, plasma protein binding) are recommended .
Q. Q5. What are the key considerations for studying coordination chemistry with transition metals?
Methodological Answer: The amine group acts as a ligand, forming complexes with metals like Ni(II) or Cu(II):
Synthesis : React the compound with NiCl₂·6H₂O in methanol under nitrogen, yielding octahedral complexes confirmed by UV-Vis (d-d transitions at ~600 nm) and single-crystal XRD .
Applications : Such complexes are studied for catalytic activity (e.g., C–C coupling) or antimicrobial properties via agar diffusion assays against S. aureus .
Data Contradictions and Mitigation
Q. Q6. Discrepancies in reported solubility How to reconcile inconsistencies?
Methodological Answer: Solubility variations arise from polymorphic forms or measurement conditions. To resolve:
Standardize protocols : Use USP methods with controlled temperature (25°C) and ionic strength (0.9% NaCl).
Characterize polymorphs : Perform DSC and PXRD to identify crystalline vs. amorphous forms .
Cross-validate : Compare results from shake-flask (UV-Vis quantification) vs. potentiometric (GLPKA method) approaches .
Safety and Handling
Q. Q7. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-approved P95 respirators if aerosolized .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize with 5% sodium bicarbonate, then absorb with vermiculite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
